1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(morpholine-4-sulfonyl)-1,4-diazepane
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Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(morpholine-4-sulfonyl)-1,4-diazepane is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyridazine core fused with a diazepane ring and a sulfonyl morpholine group, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(morpholine-4-sulfonyl)-1,4-diazepane involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the triazolopyridazine core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diazepane ring: This step involves the reaction of the triazolopyridazine intermediate with a diazepane derivative under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(morpholine-4-sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazolopyridazine core or the diazepane ring are replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(morpholine-4-sulfonyl)-1,4-diazepane has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and pharmacological properties. It may exhibit activities such as anticancer, antimicrobial, and anti-inflammatory effects.
Biological Research: Researchers investigate the compound’s interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(morpholine-4-sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(morpholine-4-sulfonyl)-1,4-diazepane can be compared with other similar compounds, such as:
Triazolothiadiazines: These compounds share a similar triazole core but differ in the attached functional groups and overall structure.
Triazolopyrazines: These compounds have a triazole ring fused with a pyrazine ring, offering different pharmacological properties and applications.
Triazoloquinoxalines: These compounds feature a triazole ring fused with a quinoxaline ring, providing unique chemical and biological activities.
Properties
IUPAC Name |
4-[[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O3S/c1-13-16-17-14-3-4-15(18-22(13)14)19-5-2-6-20(8-7-19)26(23,24)21-9-11-25-12-10-21/h3-4H,2,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVHJNNIRCZFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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